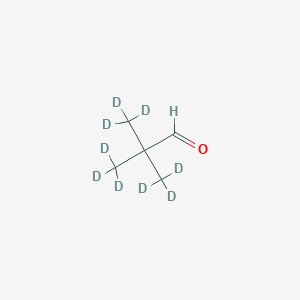![molecular formula C8H7N3O2 B1456963 6-メチル-7H-ピロロ[2,3-D]ピリミジン-4-カルボン酸 CAS No. 1095822-86-8](/img/structure/B1456963.png)
6-メチル-7H-ピロロ[2,3-D]ピリミジン-4-カルボン酸
概要
説明
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials with specific electronic properties.
Safety and Hazards
The compound is associated with hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Target of Action
The primary target of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is the Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 is a crucial regulator of the cell cycle, controlling the transition from the G1 phase to the S phase .
Mode of Action
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid acts as a selective inhibitor of CDK4/6 . By binding to these kinases, it prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition prevents the release of the E2F transcription factor that is necessary for the transition from the G1 phase to the S phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK4/6 leads to a halt in the cell cycle progression . This affects the downstream pathways involved in DNA replication and cell division. The result is a reduction in cellular proliferation, particularly in cancer cells that often exhibit dysregulated cell cycles .
Pharmacokinetics
Similar compounds like ribociclib, which also target cdk4/6, are known to have good bioavailability
Result of Action
The result of the action of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a reduction in cellular proliferation . This is particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation. By halting the cell cycle, this compound can help to control the growth of these cells .
生化学分析
Biochemical Properties
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These interactions inhibit the kinase activity, leading to cell cycle arrest in the G1 phase . Additionally, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been shown to interact with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes involved in DNA synthesis and repair . These interactions result in the inhibition of DNA synthesis, contributing to its antiproliferative effects.
Cellular Effects
The effects of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK4/6 activity . It also affects the expression of genes involved in cell proliferation and survival, such as cyclin D1 and p21 . Furthermore, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid disrupts cellular metabolism by inhibiting key enzymes in nucleotide biosynthesis, leading to reduced cellular proliferation .
Molecular Mechanism
At the molecular level, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle progression . Additionally, it inhibits TS and DHFR by binding to their active sites, blocking the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP) and the reduction of dihydrofolate to tetrahydrofolate, respectively . These actions result in the inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hematological abnormalities, and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as TS and DHFR, which are critical for nucleotide biosynthesis . By inhibiting these enzymes, the compound disrupts the synthesis of thymidine and purine nucleotides, leading to reduced DNA synthesis and cell proliferation . Additionally, 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid may affect other metabolic pathways, such as folate metabolism, by altering the levels of key metabolites and cofactors .
Transport and Distribution
The transport and distribution of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake .
Subcellular Localization
The subcellular localization of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Additionally, specific targeting signals and transport mechanisms may direct 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid to particular cellular compartments, enhancing its therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach includes the iodination of 7-allyl-4-methoxypyrrolo[2,3-D]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to optimize the synthesis processes. This includes the use of non-hazardous and renewable solvents such as ethanol and dimethyl sulfoxide (DMSO), and the employment of abundant and biologically relevant metals like zinc for hydrodechlorination reactions .
化学反応の分析
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Halogenation and other substitution reactions are common, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Iodine in acetic acid for iodination reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
Ribociclib: A selective cyclin-dependent kinase (CDK) 4/6 inhibitor with a pyrrolo[2,3-D]pyrimidine core.
Palbociclib: Another CDK 4/6 inhibitor with a pyrido[2,3-D]pyrimidine structure.
Uniqueness
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its ability to form various derivatives through chemical modifications makes it a versatile compound for drug discovery and development .
特性
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKGBWXYPDCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


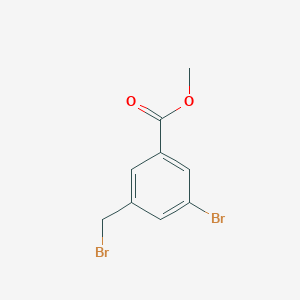
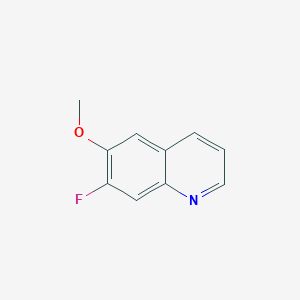

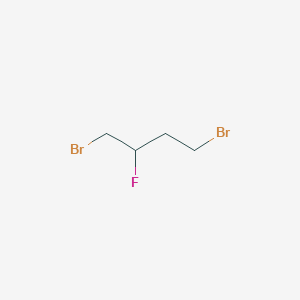
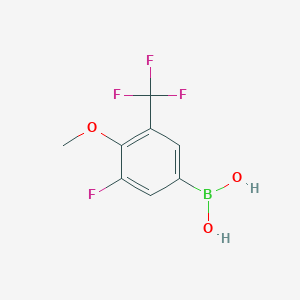

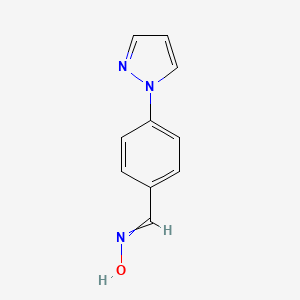
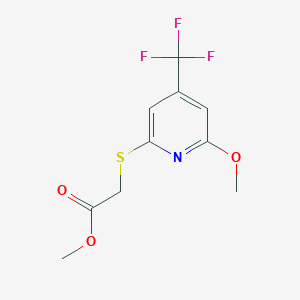


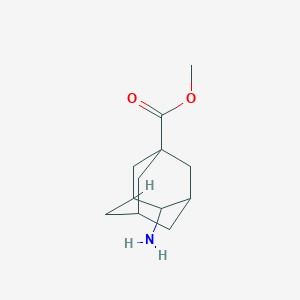

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
